7-HC-arachidonate

Descripción

Standardized Academic Naming Conventions

In scientific literature, 7-HC-arachidonate is referred to by several names, each adhering to specific chemical nomenclature systems. Its most common designation is an abbreviation of its full name, 7-hydroxycoumarinyl arachidonate (B1239269). glpbio.commedchemexpress.com The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate. nih.gov Other synonyms include Umbelliferyl Arachidonate and 2-Oxo-2H-chromen-7-yl (5Z,8Z,11Z,14Z)-5,8,11,14-icosatetraenoate. chemsrc.comcaymanchem.com The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 161180-11-6. glpbio.comcaymanchem.comscbt.com

Structural Relationship to Arachidonic Acid and 7-Hydroxycoumarin Moieties

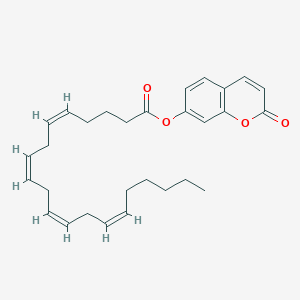

This compound is an ester formed from two significant biomolecules: arachidonic acid and 7-hydroxycoumarin, also known as umbelliferone. glpbio.comcaymanchem.com

Arachidonic Acid: This polyunsaturated omega-6 fatty acid consists of a 20-carbon chain with four cis-double bonds. wikipedia.org Its IUPAC name is (5Z,8Z,11Z,14Z)-eicosatetraenoic acid. nist.gov In the structure of this compound, the arachidonic acid portion provides the lipophilic character and is the substrate for specific enzymes. scbt.comcymitquimica.com

7-Hydroxycoumarin (Umbelliferone): This compound is a natural product found in various plants and is a derivative of coumarin (B35378). researchgate.net Structurally, it is a benzopyrone. The key feature of 7-hydroxycoumarin in the context of this compound is its fluorescence. cymitquimica.com When this compound is hydrolyzed, it releases 7-hydroxycoumarin, which is a highly fluorescent molecule. glpbio.commedchemexpress.com This property is exploited in various biochemical assays to monitor enzyme activity. chemsrc.combiocompare.com Specifically, the release of 7-hydroxycoumarin can be measured spectrophotometrically, with an excitation wavelength of approximately 335 nm and an emission wavelength of around 450 nm. glpbio.comcaymanchem.com

The ester linkage in this compound connects the carboxyl group of arachidonic acid to the hydroxyl group of 7-hydroxycoumarin. caymanchem.com This bond is the target of hydrolytic enzymes like phospholipase A2 (PLA2) and monoacylglycerol lipase (B570770) (MAGL). medchemexpress.comchemsrc.com The enzymatic cleavage of this ester bond liberates arachidonic acid and the fluorescent 7-hydroxycoumarin, providing a detectable signal that is proportional to the enzyme's activity. glpbio.com

Detailed Research Findings

This compound serves as a valuable tool in enzymatic assays due to its fluorogenic properties upon hydrolysis.

One of the primary applications of this compound is as a fluorogenic substrate for cytosolic phospholipase A2 (cPLA2). medchemexpress.comscbt.combiocompare.com The hydrolysis of the ester bond by cPLA2 releases arachidonic acid and the fluorescent 7-hydroxycoumarin, allowing for the continuous monitoring of enzyme activity. caymanchem.comscbt.com

The compound is also utilized as a fluorogenic substrate for monoacylglycerol lipase (MAGL). medchemexpress.comchemsrc.combiocompare.com The hydrolysis of this compound by MAGL yields arachidonic acid and the fluorescent 7-hydroxycoumarin. glpbio.com Research has shown that MAGL catalyzes this hydrolysis with an apparent Michaelis constant (Km) of 9.8 μM and a maximum velocity (Vmax) of 1.7 mmol/min/mg of protein. glpbio.com This fluorescence-based assay is specific for MAGL, as heat-denatured enzyme shows no significant activity. glpbio.com

The utility of this compound extends to screening for inhibitors of these enzymes. By measuring the reduction in fluorescence produced from the hydrolysis of this compound in the presence of a test compound, researchers can identify potential inhibitors of cPLA2 and MAGL. glpbio.com

Propiedades

IUPAC Name |

(2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTGFGOBCQCZDY-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Findings and Data

Enzymatic Hydrolysis and Fluorescence Detection

This compound serves as a substrate for enzymes that cleave its ester bond, releasing the fluorescent 7-hydroxycoumarin (7-HC). This process can be monitored using fluorometry.

Enzymes: Cytosolic Phospholipase A2 (cPLA2) and Monoacylglycerol Lipase (MAGL) are key enzymes that hydrolyze this compound caymanchem.com, medchemexpress.com, mdpi.com, nih.gov.

Fluorescence Properties:

Excitation wavelength: 335 nm caymanchem.com or 355 nm chemsrc.com, medchemexpress.com.

Emission wavelength: 450 nm caymanchem.com or 460 nm chemsrc.com, medchemexpress.com.

Assay Principle: The enzymatic cleavage of this compound releases the fluorescent 7-HC. The rate of fluorescence increase over time is directly proportional to the enzyme's catalytic activity.

Kinetic Parameters and Assay Reproducibility

Studies have quantified the kinetic parameters of enzymes using this compound as a substrate, providing valuable data for enzyme characterization and inhibitor screening.

Table 1: Kinetic Parameters of MAGL with this compound

| Parameter | Value | Unit | Reference |

| Apparent Km | 9.8 | mM | mdpi.com, researchgate.net |

| Vmax | 1.7 | mmoles min-1 mg protein-1 | mdpi.com, researchgate.net |

| Reproducibility (Z') | 0.7 to 0.9 | Unitless | mdpi.com, researchgate.net |

These kinetic values indicate that MAGL exhibits a specific affinity for this compound, allowing for quantitative assessment of its activity. The high reproducibility (Z' factor) of assays employing this substrate suggests its suitability for high-throughput screening applications mdpi.com, researchgate.net.

Substrate Specificity and Assay Development

The specificity of this compound for enzymes that process arachidonic acid has been a crucial aspect of its development. For instance, esterification with arachidonic acid has been shown to confer selectivity for cPLA2 compared to esterification with other fatty acids, such as palmitic acid, when used in probe design nih.gov.

Table 2: Comparative Substrate Specificity (Illustrative Example)

| Fluorophore-Fatty Acid Conjugate | Primary Enzyme Target | Observed Specificity | Reference |

| DDAO-Arachidonate | cPLA2 | High | nih.gov |

| DDAO-Palmitate | Non-selective PLA2 | Lower | nih.gov |

This comparative data highlights how the fatty acid component of the fluorogenic substrate can influence its interaction with specific enzymes, thereby enhancing assay specificity. The development of such targeted substrates is essential for dissecting complex lipid signaling pathways.

Compound Names Table

this compound

Umbelliferyl Arachidonate (B1239269)

7-Hydroxycoumarinyl Arachidonate

7-HCA

Arachidonic acid (AA)

7-hydroxycoumarin (7-HC)

Umbelliferone

Cytosolic Phospholipase A2 (cPLA2)

Monoacylglycerol Lipase (MAGL)

Synthesis Methodologies for 7 Hc Arachidonate and Analogous Probes

Chemical Synthesis Approaches for 7-Hydroxycoumarinyl Esters

The synthesis of 7-hydroxycoumarinyl esters, such as 7-HC-arachidonate, is a multi-step process that begins with the formation of the core 7-hydroxycoumarin (umbelliferone) scaffold, followed by esterification with the desired fatty acid.

The most prevalent method for synthesizing the 7-hydroxycoumarin core is the Pechmann condensation. researchgate.net This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. slideshare.net For 7-hydroxycoumarin, resorcinol (a phenol with two hydroxyl groups) is reacted with ethyl acetoacetate or malic acid. slideshare.netgoogle.com The mechanism is thought to proceed through the initial formation of a β-hydroxy ester, which then cyclizes and dehydrates to yield the coumarin (B35378) structure. slideshare.net

A variety of acid catalysts can be employed for the Pechmann condensation, each with different reaction conditions and yields. Traditional homogenous catalysts include concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid. youtube.comyoutube.com While effective, these catalysts can lead to by-products and require careful temperature control to ensure a good yield. researchgate.netslideshare.net To address these challenges and promote more environmentally friendly processes, various solid acid catalysts have been investigated. These heterogeneous catalysts, such as Amberlyst-15, Nafion resin/silica nanocomposites, and PVP-supported phosphotungstic acid, offer advantages like easier separation and potential for recycling. researchgate.netresearchgate.netsemanticscholar.org

Once the 7-hydroxycoumarin (umbelliferone) scaffold is synthesized, the final step is the esterification of the 7-hydroxyl group with arachidonic acid to form 7-hydroxycoumarinyl arachidonate (B1239269). caymanchem.com This ester linkage is crucial for the molecule's function as a fluorogenic probe.

| Catalyst | Reactants | Conditions | Key Findings/Yield | Reference |

|---|---|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Resorcinol and Ethyl Acetoacetate | Reaction performed in an ice bath, below 10°C. | A common, traditional method for laboratory synthesis. | slideshare.netyoutube.com |

| Polyphosphoric Acid | Resorcinol and Ethyl Acetoacetate | Heated on a water bath at 75-80°C for 20 minutes. | Effective but the catalyst is highly viscous and difficult to handle. | youtube.com |

| Oxalic Acid | Resorcinol and Ethyl Acetoacetate | Refluxed at 70°C for ~6 hours in Ethanol. | An alternative catalyst used in a one-pot synthesis method. | |

| Amberlyst-15 | Resorcinol and Ethyl Acetoacetate | Optimized for temperature, time, solvent, and molar ratio. | An eco-friendly, solid acid catalyst that allows for mild and selective transformation. | researchgate.net |

| PVP–HPW (polyvinylpyrrolidone-supported phosphotungstic acid) | Resorcinol and Ethyl Acetoacetate | Compared with other catalysts like HPW and PVP–H₂SO₄. | Developed as a novel, efficient heterogeneous catalyst. | researchgate.net |

Enzymatic Derivatization and Biocatalytic Considerations

Enzymatic approaches offer a highly specific and environmentally benign alternative to traditional chemical synthesis for producing coumarin derivatives. Biocatalysis, utilizing isolated enzymes or whole organisms, can perform precise modifications on the coumarin scaffold.

Lipases, such as Lipase (B570770) TL IM from Thermomyces lanuginosus, have been successfully used to catalyze the synthesis of coumarin carboxamide derivatives. mdpi.com This demonstrates the potential for enzymes to form amide or ester bonds on a pre-formed coumarin ring structure under mild conditions. mdpi.com Such enzymatic reactions, often performed in continuous flow reactors, can lead to short reaction times and high productivity. mdpi.com This strategy could theoretically be adapted for the esterification of 7-hydroxycoumarin with arachidonic acid, providing a biocatalytic route to this compound.

Furthermore, studies on the biodegradation of 7-hydroxycoumarin by microorganisms like Pseudomonas species provide insight into enzyme-coumarin interactions. nih.govmdpi.com These bacteria possess enzymes, such as alcohol dehydrogenases, that can catalyze the reduction of the coumarin lactone ring. nih.gov While these studies focus on catabolism rather than synthesis, they highlight the existence of a diverse range of enzymes capable of recognizing and modifying the coumarin structure, which could be harnessed for novel biocatalytic applications.

| Enzyme/Organism | Process | Substrate(s) | Product(s) | Significance | Reference |

|---|---|---|---|---|---|

| Lipase TL IM from Thermomyces lanuginosus | Enzymatic amidation | Coumarin carboxylate methyl derivatives and various amines | Coumarin carboxamide derivatives | Demonstrates the feasibility of using lipases for synthesizing coumarin derivatives, a principle applicable to ester formation. | mdpi.com |

| Alcohol Dehydrogenase (HcdE) from Pseudomonas mandelii | Enzymatic reduction | 7-Hydroxycoumarin | 7-hydroxy-3,4-dihydrocoumarin | Illustrates enzymatic modification of the coumarin core, specifically the C=C bond in the lactone ring. | nih.gov |

| Pseudomonas sp. 7HK4 | Biotransformation/Biodegradation | 7-Hydroxycoumarin | 3-(2,4-dihydroxyphenyl)-propionic acid | Shows that microorganisms can catalyze the hydrolysis and reduction of the coumarin lactone moiety. | mdpi.com |

Design Principles for Modified Fluorogenic Arachidonate Probes

Fluorogenic probes like this compound are powerful tools for detecting enzyme activity in real-time. apexbt.com Their design is based on a modular principle, typically incorporating a fluorophore, a recognition site (substrate), and a specific sensing mechanism. researchgate.net

Fluorophore Selection: The 7-hydroxycoumarin (umbelliferone) portion of the molecule serves as the fluorophore. Coumarins are widely used due to their favorable spectroscopic properties, including strong fluorescence. jetir.org The key feature of this probe is its "off-on" switching mechanism. The esterified form, this compound, is essentially non-fluorescent. However, upon enzymatic hydrolysis of the ester bond, the highly fluorescent 7-hydroxycoumarin is released. caymanchem.comapexbt.com This release leads to a significant increase in fluorescence intensity, which can be monitored spectrophotometrically (typically with excitation around 335 nm and emission at 450 nm) to quantify enzyme activity. caymanchem.comapexbt.com

Recognition Moiety: The arachidonate component serves as the recognition site, making the probe a specific substrate for enzymes involved in fatty acid metabolism. thermofisher.com Specifically, this compound is designed to be a substrate for phospholipases, such as cytosolic phospholipase A₂ (cPLA₂), and monoacylglycerol lipase (MAGL). caymanchem.comapexbt.com The presence of the arachidonic acid tail directs the probe to these specific enzymes.

Design Strategy: The core design principle is to link a substrate (arachidonic acid) to a fluorophore (7-hydroxycoumarin) via a cleavable ester linkage. This creates a quiescent probe that only becomes fluorescent after interacting with its target enzyme. mdpi.com This "turn-on" response is highly desirable as it minimizes background signal and increases detection sensitivity. researchgate.net Key considerations in designing such probes include ensuring cell permeability for live-cell imaging and tailoring the substrate to confer specificity for the enzyme of interest. biorxiv.org The structural resemblance to natural lipids allows these probes to be used to investigate lipid metabolism, transport, and signaling pathways within cells. thermofisher.com

| Design Principle | Component | Function in this compound | Rationale | Reference |

|---|---|---|---|---|

| Fluorophore | 7-Hydroxycoumarin (Umbelliferone) | The fluorescent signaling unit. | Possesses strong fluorescence upon release but is quenched when esterified. | caymanchem.comjetir.org |

| Recognition Site / Substrate | Arachidonate | Targets specific enzymes like cPLA₂ and MAGL. | Mimics a natural fatty acid substrate to ensure enzymatic specificity. | apexbt.comthermofisher.com |

| Sensing Mechanism | Cleavable Ester Linkage | Connects the fluorophore and substrate; its hydrolysis is the detection event. | Creates an "off-on" switch; fluorescence is generated only upon enzymatic activity. | caymanchem.commdpi.com |

| Fluorogenicity | Entire Molecule | The ability to become fluorescent upon interaction with a target. | Provides a high signal-to-noise ratio by minimizing background fluorescence from the uncleaved probe. | mdpi.combiorxiv.org |

Enzymatic Interactions and Mechanistic Studies of 7 Hc Arachidonate

Cytosolic Phospholipase A2 (cPLA2) as a Primary Hydrolytic Enzymebiocompare.comscbt.com

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in cellular signaling and inflammation. scbt.comwikipedia.org It preferentially hydrolyzes the sn-2 position of membrane phospholipids (B1166683), releasing arachidonic acid, a precursor to various bioactive eicosanoids. scbt.comresearchgate.net 7-HC-arachidonate has been identified as a fluorogenic substrate for cPLA2, enabling detailed investigations into its enzymatic behavior. biocompare.commedchemexpress.comchemsrc.com

Enzymatic Kinetics and Substrate Specificity of cPLA2 Towards this compound

The use of this compound has facilitated the characterization of cPLA2's enzymatic kinetics. Studies have shown that the rate of hydrolysis of this compound by purified cPLA2 is comparable to the enzymatic cleavage of its natural phospholipid substrates. nih.gov This indicates that the smaller, fluorogenic portion of the molecule does not significantly hinder the enzyme's catalytic activity. nih.gov

The specificity of cPLA2 for different fatty acids at the sn-2 position is well-documented. mdpi.com The enzyme exhibits a strong preference for phospholipids containing arachidonic acid. mdpi.comnih.gov This preference extends to synthetic substrates like this compound, where the arachidonyl moiety is crucial for recognition and catalysis by cPLA2. The enzyme's preference for arachidonic acid over other fatty acids like linoleic acid and oleic acid has been established. mdpi.com

Table 1: Research Findings on cPLA2 and this compound

| Parameter | Finding | Reference |

|---|---|---|

| Substrate Type | Fluorogenic substrate for cytosolic phospholipase A2 (cPLA2). | biocompare.commedchemexpress.comchemsrc.com |

| Hydrolysis Products | Arachidonic acid and the highly fluorescent 7-hydroxycoumarin (7-HC). | medchemexpress.comchemsrc.com |

| Kinetic Comparability | Hydrolysis rate of this compound by cPLA2 is similar to that of natural phospholipid substrates. | nih.gov |

| Substrate Recognition | The arachidonic acid esterified to the fluorophore is key for cPLA2 recognition. | nih.gov |

| Fatty Acid Preference | cPLA2 displays a high specificity for phospholipids containing arachidonic acid at the sn-2 position. | mdpi.comnih.gov |

Role of Arachidonic Acid Esterification at the sn-2 Position for cPLA2 Recognition

The esterification of arachidonic acid at the sn-2 position of glycerophospholipids is a key structural feature for recognition by cPLA2. wikipedia.orgresearchgate.netresearchgate.net This enzyme specifically targets and hydrolyzes this bond to release arachidonic acid. wikipedia.orgresearchgate.net Studies using analogues and various substrates have confirmed that the presence of arachidonic acid at this specific location is a primary determinant for cPLA2 activity. mdpi.comnih.govnih.gov The structure of this compound mimics this arrangement, with arachidonic acid esterified to the hydroxyl group of 7-hydroxycoumarin, allowing it to serve as an effective substrate for investigating cPLA2 function. nih.gov The enzyme's catalytic domain recognizes this arachidonyl scaffold, leading to hydrolysis. nih.gov

Identification of Essential Catalytic Residues in cPLA2 Activity Using Fluorogenic Substrates

Fluorogenic substrates like this compound have been instrumental in identifying essential amino acid residues within the catalytic domain of cPLA2. medchemexpress.com Site-directed mutagenesis studies, coupled with activity assays using these substrates, have helped to pinpoint the specific histidine, aspartic acid, and serine residues that form the catalytic triad (B1167595) essential for hydrolysis. nih.gov For instance, the Ser-Asp catalytic dyad is a known feature of group IV PLA2 enzymes. nih.gov The release of the fluorescent reporter group upon cleavage provides a direct and sensitive measure of how mutations in the active site affect the enzyme's catalytic efficiency.

Monoacylglycerol Lipase (B570770) (MAGL) as a Secondary Hydrolytic Enzymebiocompare.comchemsrc.com

Monoacylglycerol lipase (MAGL) is another key enzyme in lipid metabolism, primarily responsible for the hydrolysis of monoacylglycerols. mdpi.comnih.gov It plays a significant role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.com Research has also identified this compound as a fluorogenic substrate for MAGL. medchemexpress.comchemsrc.com

Enzymatic Kinetics and Substrate Specificity of MAGL Towards this compound

The hydrolysis of this compound by MAGL results in the production of arachidonic acid and the fluorescent 7-HC, providing a method to assay MAGL activity. chemsrc.comnih.gov Studies with purified recombinant human MAGL have determined the kinetic parameters for this reaction. The apparent Michaelis constant (K_m) was found to be 9.8 µM, and the maximum velocity (V_max) was 1.7 mmol/min/mg of protein. nih.gov This assay has proven to be specific for MAGL, as heat-denatured enzyme showed no significant activity. nih.gov Further investigations have shown that MAGL can also hydrolyze other 7-hydroxycoumarinyl esters, such as those with γ-linolenate and 6-heptenoate, but does not act on substrates with an amide linkage like arachidonyl 7-amino-4-methylcoumarin (B1665955) amide (AAMCA). mdpi.com

Table 2: Enzymatic Kinetics of MAGL with this compound

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Apparent K_m | 9.8 µM | nih.gov |

| V_max | 1.7 mmol/min/mg of protein | nih.gov |

| Specificity | Specific for MAGL; no significant activity with heat-denatured enzyme. | nih.gov |

| Substrate Range | Hydrolyzes other 7-hydroxycoumarinyl esters but not amide-linked substrates. | mdpi.com |

Comparative Hydrolytic Efficiencies of MAGL and cPLA2 on this compound

Both cPLA2 and MAGL can hydrolyze this compound, but they are distinct enzymes with different primary physiological roles. biocompare.commedchemexpress.comchemsrc.com cPLA2 is primarily involved in the release of arachidonic acid from phospholipids for eicosanoid synthesis, a key process in inflammation. scbt.comwikipedia.orgnih.gov In contrast, MAGL is the main enzyme responsible for degrading the endocannabinoid 2-AG in the brain. nih.govnih.gov While direct, quantitative comparisons of the hydrolytic efficiencies of cPLA2 and MAGL on this compound are not extensively detailed in the provided context, the fact that both enzymes utilize it as a substrate underscores its utility in studying lipid hydrolases. medchemexpress.comchemsrc.com The development of specific inhibitors for each enzyme is crucial for dissecting their individual contributions to cellular processes when using broad-spectrum substrates like this compound. nih.gov

Investigation of Other Phospholipase Interactions

While this compound (7-hydroxycoumarinyl arachidonate) is predominantly recognized and utilized as a fluorogenic substrate for cytosolic phospholipase A2 (cPLA₂), its enzymatic interactions are not entirely exclusive to this enzyme. Research has explored its utility and reactivity with other lipolytic enzymes, including other isoforms of phospholipase A₂ and unrelated hydrolases. This section details the known interactions of this compound beyond its primary target, cPLA₂, and evaluates the potential for interaction with other major phospholipase classes, such as phospholipase C (PLC) and phospholipase D (PLD).

Interaction with Secreted Phospholipases (sPLA₂)

Secreted phospholipases A₂ (sPLA₂) represent another major group of PLA₂ enzymes that are structurally distinct from cPLA₂ and function in the extracellular space. Studies have shown that the selectivity of this compound for cPLA₂ is not absolute. A non-selective sPLA₂ isoform, specifically sPLA₂ group IB, has been demonstrated to hydrolyze this compound. In comparative studies, sPLA₂ group IB was capable of activating both arachidonate- and palmitate-coupled fluorophores, indicating a broader substrate tolerance compared to cPLA₂, whose specificity is more strictly conferred by the arachidonic acid moiety. nih.gov

Furthermore, this compound is frequently included as a component in substrate cocktails for general PLA₂ activity assays, particularly in biological samples like plasma which contain various sPLA₂ isoforms. frontiersin.orgnih.govnih.govjiaci.org In these assays, the hydrolysis of this compound contributes to the total measured fluorescence, reflecting the activity of multiple present sPLA₂ enzymes. nih.govjiaci.org

| Enzyme | Interaction Type | Key Finding | Citation |

|---|---|---|---|

| Secreted Phospholipase A₂ (sPLA₂, Group IB) | Substrate | Demonstrated hydrolysis of this compound, indicating non-exclusive selectivity. | nih.gov |

| Plasma sPLA₂s | Substrate | Used in substrate cocktails to measure total sPLA₂ activity in plasma. | nih.govjiaci.org |

Interaction with Monoacylglycerol Lipase (MAGL)

Significant enzymatic interaction has been documented between this compound and monoacylglycerol lipase (MAGL). medchemexpress.comglpbio.com Although MAGL is a serine hydrolase and not technically a phospholipase, this interaction is a critical aspect of the compound's enzymatic profile. MAGL catalyzes the hydrolysis of the ester bond in this compound to release arachidonic acid and the highly fluorescent 7-hydroxycoumarin. medchemexpress.commdpi.com

This reaction has been characterized kinetically, establishing this compound as a reliable fluorogenic substrate for assaying MAGL activity and screening for its inhibitors. The assay is reported to be specific for MAGL, with no significant hydrolysis observed from heat-denatured enzyme. glpbio.com

| Enzyme | Interaction Type | Kinetic Parameter | Reported Value | Citation |

|---|---|---|---|---|

| Monoacylglycerol Lipase (MAGL) | Substrate | Km | 9.8 µM | glpbio.commdpi.com |

| Vmax | 1.7 mmol/min/mg protein | glpbio.commdpi.com |

Evaluation of Phospholipase C (PLC) and Phospholipase D (PLD) Interactions

Phospholipase C (PLC) and Phospholipase D (PLD) are classes of phosphodiesterases that catalyze the hydrolysis of a phospholipid's headgroup. nih.govmdpi.com Their mechanism is fundamentally different from that of PLA₂ enzymes, which are acylhydrolases that cleave fatty acid chains. PLC cleaves the phosphodiester bond between the glycerol (B35011) backbone and the phosphate (B84403) group, while PLD cleaves the bond after the phosphate, releasing the headgroup alcohol. mdpi.comwikipedia.org

The chemical structure of this compound, an ester of arachidonic acid and 7-hydroxycoumarin, is not a canonical substrate for these phosphodiesterases. caymanchem.com Substrates for PLC and PLD are typically intact phospholipids. mdpi.comsigmaaldrich.com A review of the scientific literature and enzyme substrate databases reveals no direct evidence that this compound is hydrolyzed by or otherwise interacts with any known isoforms of PLC or PLD. Fluorogenic assays developed for PLC and PLD utilize entirely different substrate structures, often based on analogs of phosphatidylinositol 4,5-bisphosphate (PIP₂) or phosphatidylcholine. nih.govresearchgate.net Therefore, it is concluded that this compound is not a substrate for these enzyme classes.

Methodological Applications of 7 Hc Arachidonate in Enzyme Assays

Principles of Continuous Fluorescence-Based Assays for Lipolytic Enzymes

Continuous fluorescence-based assays are pivotal for studying enzyme kinetics, offering real-time measurement of reaction progress. nih.gov The fundamental principle of these assays when using 7-HC-arachidonate involves the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate to yield a highly fluorescent product. mdpi.com

This compound is structurally designed to mimic natural lipid substrates, such as 2-arachidonoylglycerol (B1664049) (2-AG), by linking arachidonic acid to a 7-hydroxycoumarin (7-HC) molecule via an ester bond. mdpi.comunimi.it In its esterified form, the fluorescence of the coumarin (B35378) group is quenched. However, upon hydrolysis by a lipolytic enzyme, such as monoacylglycerol lipase (B570770) (MAGL) or phospholipase A2 (PLA2), the ester bond is cleaved. medchemexpress.comnih.gov This reaction releases arachidonic acid and the highly fluorescent molecule 7-hydroxycoumarin. medchemexpress.comnih.gov

The process can be summarized as follows: This compound (Low Fluorescence) + H₂O --(Lipolytic Enzyme)--> Arachidonic Acid + 7-Hydroxycoumarin (High Fluorescence)

The liberation of 7-HC results in a significant increase in fluorescence intensity, which can be continuously monitored over time using a fluorometer, typically with excitation around 355 nm and emission detection at approximately 460 nm. medchemexpress.comunimi.it This direct relationship between product formation and fluorescence signal allows for a straightforward and sensitive method to track enzymatic activity in real time. nih.gov The continuous nature of the assay is particularly advantageous for detailed kinetic studies. nih.gov

High-Throughput Screening (HTS) Platforms for Enzyme Inhibitor Discovery

The simplicity and reliability of the this compound assay make it highly suitable for high-throughput screening (HTS), a key process in drug discovery for identifying potential enzyme inhibitors from large compound libraries. nih.govcreative-enzymes.com HTS assays require robustness, sensitivity, and automation compatibility, all of which are characteristics of this fluorescence-based method. nih.govwashington.edu

The assay has been successfully optimized for HTS applications to screen for inhibitors of enzymes like MAGL. nih.govnih.gov Key performance metrics, such as the Z'-factor, which assesses the statistical effect size and quality of an assay, have been reported to be between 0.7 and 0.9 for the this compound-based MAGL assay. unimi.itnih.gov A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay suitable for HTS.

Several factors have been optimized to adapt the assay for HTS formats, including:

pH: MAGL activity using this substrate was found to be highest at an alkaline pH (9.0-10.0), which also enhances the fluorescence of the 7-HC product. nih.gov

Reagent Concentrations: Concentrations of dimethyl sulfoxide (B87167) (DMSO), a common solvent for test compounds, and bovine serum albumin (BSA) have been adjusted to ensure compatibility and minimize interference. unimi.itnih.gov

Assay Specificity: The assay demonstrates high specificity, with negligible substrate hydrolysis observed in the absence of the enzyme or when the enzyme is heat-denatured. nih.gov

This methodology has enabled the screening of small molecule libraries and the identification of inhibitors, such as URB602 and N-arachidonyl maleimide, which showed dose-dependent inhibition of MAGL activity. nih.gov

Quantitative Analysis of Enzymatic Reaction Rates and Kinetic Parameters (e.g., Km, Vmax)

A significant application of this compound is the determination of fundamental enzyme kinetic parameters, which are crucial for characterizing enzyme function and mechanism. nih.govresearchgate.net By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated. utah.educollaborativedrug.com From this data, key constants such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be calculated. youtube.comlibretexts.org

The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. libretexts.org A lower Km indicates a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.com

In a study using purified recombinant human MAGL, the this compound assay was used to determine these kinetic parameters. The results demonstrated that the hydrolysis followed Michaelis-Menten kinetics. nih.gov

Table 1: Kinetic Parameters for Human MAGL with this compound Substrate

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Apparent K_m | 9.8 | µM |

| Apparent V_max | 1.7 | mmol/min/mg protein |

Data sourced from studies on purified recombinant human monoacylglycerol lipase. mdpi.comunimi.itnih.gov

The ability to accurately quantify these parameters allows for a detailed comparison of enzyme efficiency, substrate specificity, and the mode of action of enzyme inhibitors. nih.govlibretexts.org

Application in Cellular Contexts for Real-Time Enzyme Activity Monitoring

While extensively used in in vitro assays with purified enzymes, fluorescence-based probes are also powerful tools for monitoring enzyme activity within the more complex environment of living cells. mit.edursc.org Real-time monitoring in a cellular context provides critical insights into biological processes, disease pathology, and the cellular efficacy of drug candidates. thno.orgresearchgate.net

The general strategy involves designing probes that can penetrate the cell membrane and report on the activity of a specific intracellular enzyme. thno.org The use of fluorescent probes with high sensitivity and spatiotemporal resolution is essential for visualizing enzyme function in live cells. rsc.org Assays utilizing fluorogenic substrates similar in principle to this compound have been developed for various enzymes and adapted for cell-based applications, including HTS, to confirm inhibitor potency within a cellular environment. nih.gov For instance, results from in vitro screens are often validated using cell-based assays to ensure the identified inhibitors are active in a more physiologically relevant setting. nih.gov

The development of nanoscale sensors and activatable molecular probes highlights the ongoing innovation in this field, aiming to achieve real-time, non-invasive visualization of enzyme activity in living organisms. mit.eduthno.org These advanced tools can help map enzyme activity with high precision, track disease progression, and assess treatment responses at the cellular and tissue levels. mit.edu

Role of 7 Hc Arachidonate in Investigating Arachidonic Acid Metabolism and Signaling Pathways

Arachidonic Acid Liberation and its Significance as a Precursor

Arachidonic acid is a polyunsaturated omega-6 fatty acid that is typically not found free within cells. Instead, it is esterified in the sn-2 position of membrane phospholipids (B1166683), forming an integral part of cellular membranes. bachem.com The liberation of arachidonic acid from these phospholipids is the rate-limiting step for the synthesis of a large family of potent lipid mediators known as eicosanoids. nih.govnih.gov This release is primarily catalyzed by enzymes belonging to the phospholipase A2 (PLA2) superfamily, particularly the cytosolic phospholipase A2 (cPLA2). bachem.comnih.gov Once liberated, arachidonic acid becomes the common precursor for several major metabolic pathways that produce signaling molecules critical in processes like inflammation, immune response, and platelet aggregation. nih.govcaymanchem.com

7-hydroxycoumarinyl arachidonate (B1239269) (7-HC-arachidonate) is a synthetic compound designed specifically to study this liberation process. It is an ester of arachidonic acid and the fluorescent molecule 7-hydroxycoumarin (also called umbelliferone). apexbt.combiomol.com In its esterified form, the compound is non-fluorescent. However, when an enzyme like cPLA2 hydrolyzes the ester bond, it releases both free arachidonic acid and the highly fluorescent 7-hydroxycoumarin. apexbt.combiomol.comnih.gov The resulting increase in fluorescence, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity. apexbt.combiomol.com This property makes this compound an invaluable substrate for continuous, fluorescence-based assays to measure the activity of cPLA2 and other hydrolyzing enzymes like monoacylglycerol lipase (B570770) (MAGL). apexbt.combiomol.com

| Property | Description |

|---|---|

| Synonyms | Umbelliferyl Arachidonate, 7-HCA apexbt.combiomol.comnih.gov |

| CAS Number | 161180-11-6 apexbt.comnih.gov |

| Molecular Formula | C29H36O4 apexbt.comnih.gov |

| Mechanism of Action | Fluorogenic substrate for hydrolytic enzymes (e.g., cPLA2, MAGL) apexbt.combiomol.com |

| Detection Method | Fluorescence spectrophotometry after enzymatic cleavage apexbt.comnih.gov |

| Excitation Wavelength | ~335 nm apexbt.comnih.gov |

| Emission Wavelength | ~450 nm apexbt.comnih.gov |

Interplay with Eicosanoid Biosynthesis Pathways

The arachidonic acid released through the hydrolysis of substrates like membrane phospholipids is rapidly metabolized through three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) epoxygenase pathways. semanticscholar.orgnih.gov this compound is used to study the regulation of the entry point to these pathways. By providing a measurable way to assess the rate of arachidonic acid release, the compound allows researchers to investigate how different stimuli or inhibitors affect the availability of the precursor for all three downstream cascades.

| Pathway | Key Enzymes | Primary Products |

|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 biomol.comnih.gov | Prostaglandins, Thromboxanes, Prostacyclin nih.govbiomol.com |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX ssau.ruresearchgate.net | Leukotrienes, Lipoxins, HETEs nih.govssau.ru |

| Cytochrome P450 (CYP450) | CYP Epoxygenases researchgate.netnih.gov | Epoxyeicosatrienoic acids (EETs), HETEs nih.govresearchgate.net |

The COX pathway converts arachidonic acid into prostanoids, including prostaglandins and thromboxanes. biomol.comnih.gov These molecules are key mediators of inflammation, pain, fever, and platelet aggregation. biomol.comnih.gov There are two main COX isoforms, COX-1 and COX-2. nih.gov Assays utilizing this compound can help researchers understand the upstream regulation of this pathway. For instance, by measuring cPLA2 activity, one can study how inflammatory stimuli lead to the increased provision of arachidonic acid substrate for the COX enzymes, which in turn leads to the production of prostaglandins. nih.govnih.gov

The LOX pathway metabolizes arachidonic acid into leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs). ssau.ruresearchgate.net These eicosanoids are critically involved in immune responses and allergic reactions, such as asthma. ssau.ru The study of factors that control the liberation of arachidonic acid is essential for understanding how the LOX pathway is initiated. The use of this compound in enzymatic assays allows for the quantitative analysis of how different cellular conditions affect the liberation of the substrate needed for leukotriene and lipoxin synthesis. caymanchem.comapexbt.com

The third major route for arachidonic acid metabolism is the CYP450 epoxygenase pathway, which produces epoxyeicosatrienoic acids (EETs) and certain HETEs. researchgate.netnih.gov These metabolites are involved in regulating vascular tone and have anti-inflammatory effects. researchgate.netnih.govnih.gov Similar to the COX and LOX pathways, the activity of the CYP450 epoxygenase pathway is dependent on the availability of free arachidonic acid. researchgate.netnih.gov Therefore, this compound serves as a tool to investigate the initial step of substrate provision, which is a prerequisite for the synthesis of EETs. apexbt.comnih.gov

Influence on Downstream Cellular Signaling Cascades via Released Arachidonic Acid and its Metabolites

The arachidonic acid and the eicosanoids produced from it are potent signaling molecules that influence a wide array of downstream cellular cascades. Free arachidonic acid itself can act as an intracellular messenger, stimulating the activity of enzymes like protein kinase C (PKC) and influencing MAPK signaling pathways, which can lead to cellular proliferation.

The eicosanoid products of the COX, LOX, and CYP450 pathways exert their effects by binding to specific G-protein coupled receptors on the cell surface, initiating intracellular signaling cascades that can alter calcium levels, cyclic AMP production, and gene expression. nih.gov While this compound is used in in vitro assays to initiate this process, the arachidonic acid it releases is functionally identical to that released from cell membranes. Therefore, the results from such assays provide insight into how the regulation of arachidonic acid liberation can ultimately impact the full spectrum of eicosanoid-driven signaling.

Studies on the Compartmentalization and Dynamics of Arachidonate Metabolism in Cells

Understanding the spatial and temporal dynamics of arachidonic acid release is crucial, as signaling events are often highly localized within specific subcellular compartments. The this compound assay is primarily a biochemical tool used to measure the kinetics and regulation of enzyme activity in cell lysates or with purified enzymes. apexbt.combiomol.com It provides excellent data on the rate of arachidonic acid liberation under various conditions.

However, studying the specific location of arachidonic acid release and metabolism within intact, living cells requires different technologies. For this purpose, researchers have developed "caged" compounds. nih.gov These are photolabile derivatives of signaling molecules, often using coumarin-based caging groups, that can be introduced into cells in an inactive form. nih.govcaymanchem.com Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active molecule (e.g., arachidonic acid) at a precise time and location within the cell. nih.govsemanticscholar.orgssau.ru By attaching organelle-targeting moieties to these caged compounds, scientists can achieve photorelease of arachidonic acid in specific compartments like the mitochondria, endoplasmic reticulum, or lysosomes, allowing for detailed studies of localized signaling. nih.gov It is important to distinguish these photolabile "caged" tools from the fluorogenic substrate this compound, which is designed for measuring enzymatic rates rather than for spatially-resolved release in live cells.

Advanced Research Techniques Employing 7 Hc Arachidonate

Integration with Lipidomics for Dynamic Lipid Metabolism Studies

Lipidomics, the large-scale study of lipids in biological systems, provides a comprehensive snapshot of the lipid composition of cells and tissues. The integration of fluorescent probes like 7-HC-arachidonate offers a dynamic dimension to these studies, allowing researchers to move from static measurements to the real-time tracking of metabolic fluxes.

By introducing this compound into cellular systems, researchers can stimulate specific lipid metabolic pathways. The enzymatic release of arachidonic acid from this probe initiates a cascade of events, as the liberated arachidonate (B1239269) becomes a substrate for downstream enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to the production of a diverse array of eicosanoids.

While direct lipidomics studies employing this compound as the primary tool are still emerging, the principle is grounded in established methodologies. The combination of a trigger (this compound) with a comprehensive analytical platform (mass spectrometry-based lipidomics) allows for a cause-and-effect analysis of lipid metabolism. For instance, after introducing this compound to cells, lipid extracts can be analyzed at various time points to monitor the appearance and disappearance of specific lipid species. This approach can reveal the kinetics of arachidonic acid incorporation into different lipid classes and its conversion into various bioactive metabolites. Isotope-labeled versions of arachidonic acid have been used in similar workflows to trace its metabolic fate, a principle that can be extended to studies initiated by the release of arachidonate from this compound.

The table below illustrates a conceptual workflow for integrating this compound with lipidomics.

| Step | Description | Key Objective |

|---|---|---|

| 1. Cell Culture and Treatment | Incubate cells of interest (e.g., macrophages, endothelial cells) with this compound for a defined period. | Introduce the fluorogenic substrate to initiate enzymatic activity and release of arachidonic acid. |

| 2. Time-Course Sampling | Collect cell samples at various time points following the addition of this compound. | Capture the dynamic changes in the lipidome over time. |

| 3. Lipid Extraction | Perform a lipid extraction from the collected cell pellets using established methods (e.g., Folch or Bligh-Dyer). | Isolate the total lipid content for subsequent analysis. |

| 4. Mass Spectrometry Analysis | Analyze the lipid extracts using high-resolution mass spectrometry (e.g., LC-MS/MS). | Identify and quantify a broad range of lipid species, including phospholipids (B1166683), triacylglycerols, and eicosanoids. |

| 5. Data Analysis | Process the mass spectrometry data to identify lipids that change in abundance over time. | Elucidate the metabolic pathways affected by the release of arachidonic acid from this compound. |

Applications in Fluorescence Microscopy and Cellular Imaging

The inherent fluorogenic nature of this compound makes it a powerful tool for fluorescence microscopy and cellular imaging. This technique allows for the visualization of enzymatic activity in real-time and within the spatial context of a living cell. nih.gov

When this compound is introduced to live cells, it can diffuse across the cell membrane and serve as a substrate for intracellular lipases. The cleavage of the arachidonate moiety releases 7-hydroxycoumarin, which exhibits a strong fluorescence signal when excited with ultraviolet light. This allows researchers to visualize the sites of enzyme activity within the cell. For example, if cPLA2 is activated at the Golgi apparatus, an increase in fluorescence would be observed in that specific subcellular location.

This technique provides several advantages over traditional biochemical assays:

Spatial Resolution : It allows for the identification of the subcellular compartments where lipid metabolism is occurring.

Temporal Resolution : The real-time nature of the fluorescence increase enables the study of the dynamics of enzyme activation in response to various stimuli.

Live-Cell Imaging : It can be used in living cells, providing insights into cellular processes in their native environment.

Fluorescent probes with similar mechanisms are widely used to study lipid dynamics, such as the localization of lipid droplets and the trafficking of lipids between organelles. rsc.orgnih.gov The application of this compound in this context allows for a focus on the specific enzymatic events that initiate arachidonic acid signaling.

The table below summarizes the key parameters for using this compound in fluorescence microscopy.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Fluorophore | 7-hydroxycoumarin (released upon enzymatic cleavage) | - |

| Excitation Wavelength | The wavelength of light used to excite the fluorophore. | ~330-380 nm |

| Emission Wavelength | The wavelength of light emitted by the excited fluorophore. | ~440-460 nm |

| Microscopy Technique | The type of fluorescence microscope used for imaging. | Confocal or wide-field fluorescence microscopy |

| Cell Type | The biological system under investigation. | Various cell lines (e.g., HeLa, RAW 264.7) or primary cells |

Optimized Spectrophotometric and Fluorometric Detection Methodologies

Spectrophotometric and fluorometric plate-based assays are high-throughput methods for quantifying enzyme activity in cell lysates or purified enzyme preparations. This compound is an ideal substrate for such assays due to the direct correlation between enzyme activity and the generation of a fluorescent signal.

In a typical fluorometric assay, this compound is incubated with the enzyme source (e.g., cell lysate) in a microplate well. The activity of the enzyme is then determined by measuring the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis.

Optimizing these assays is crucial for obtaining accurate and reproducible results. Key parameters that can be optimized include:

Substrate Concentration : The concentration of this compound should be carefully chosen to be in the optimal range for the enzyme being studied, ideally around the Michaelis-Menten constant (Km) to ensure sensitivity.

Buffer Conditions : The pH, ionic strength, and presence of cofactors (e.g., Ca2+ for cPLA2) in the assay buffer can significantly impact enzyme activity.

Detergent : The inclusion of a detergent may be necessary to solubilize the lipid substrate and ensure its accessibility to the enzyme.

Signal-to-Noise Ratio : Minimizing background fluorescence and maximizing the signal from the released 7-hydroxycoumarin is essential for assay sensitivity. This can involve the use of specific filter sets and optimization of the gain settings on the fluorometer.

The following table provides an example of assay conditions that could be optimized for a fluorometric assay using this compound.

| Parameter | Variable | Rationale for Optimization |

|---|---|---|

| pH | Range from 6.0 to 9.0 | Enzymes have an optimal pH for activity. |

| Calcium Concentration | 0 to 10 mM | Many phospholipases are calcium-dependent. |

| Detergent (e.g., Triton X-100) | 0% to 0.1% (v/v) | Improves substrate solubility and presentation to the enzyme. |

| This compound Concentration | Varying concentrations to determine Km | Ensures the assay is sensitive to changes in enzyme activity. |

Future Directions and Emerging Research Avenues

Development of Next-Generation Fluorogenic Probes with Enhanced Spectral Properties for Biological Applications

The established role of 7-HC-arachidonate as a fluorogenic substrate provides a foundation for developing next-generation probes with superior performance characteristics. Current probes, while effective, may present limitations in terms of spectral range, photostability, and sensitivity, particularly for applications requiring deep tissue penetration or multiplexed analysis. Future research will likely focus on synthesizing novel derivatives of this compound designed to overcome these challenges. This could involve modifying the coumarin (B35378) fluorophore to achieve red-shifted emission wavelengths, thereby reducing background autofluorescence and enabling deeper tissue imaging biocompare.com. Furthermore, optimizing the substrate design for enhanced cellular uptake and retention, as well as improved specificity for particular enzyme isoforms, will be crucial. The development of a panel of distinct fluorogenic substrates, each with unique spectral signatures, would facilitate multiplexed assays, allowing for the simultaneous investigation of multiple enzyme activities or metabolic pathways within a single biological system. Advances in synthetic chemistry and a deeper understanding of enzyme-substrate interactions will drive the creation of these enhanced probes, opening new avenues for real-time biological monitoring.

Exploration of Novel Enzymatic Targets and Uncharacterized Metabolic Pathways

While this compound is well-characterized as a substrate for cPLA2 and MAGL medchemexpress.comapexbt.comcaymanchem.com, its potential interaction with a broader spectrum of enzymes remains an area for future exploration. Systematic screening of this compound against diverse panels of lipases, esterases, and other hydrolases could uncover novel enzymatic targets previously unassociated with arachidonic acid metabolism or ester hydrolysis. Such discoveries could illuminate uncharacterized metabolic pathways, providing new insights into lipid signaling and cellular regulation apexbt.comnih.gov. Investigating whether this compound or its structural analogs can exhibit isoform-specific activity would also be highly valuable, enabling researchers to dissect the distinct roles of enzyme family members in cellular processes. Integrating fluorometric assays with advanced lipidomic techniques, such as mass spectrometry, will be instrumental in comprehensively mapping the products and intermediates of these pathways, thereby revealing novel metabolic routes and regulatory mechanisms.

Contributions to Understanding Fundamental Lipid Biochemistry and Cell Biology

Arachidonic acid (AA) is a critical polyunsaturated fatty acid that serves as a precursor for numerous bioactive lipids, including eicosanoids, and plays a vital role in cell membrane structure and signaling pathways wikipedia.orgoup.com. This compound, as a tool for monitoring the activity of key enzymes like cPLA2 and MAGL, is essential for advancing our comprehension of these fundamental processes. Future research will leverage these fluorogenic substrates to dynamically track enzyme activity in real-time within living cells and tissues, offering unprecedented insights into the regulation of lipid metabolism under various physiological and pathological conditions. This will allow for a deeper understanding of how specific lipid hydrolysis events contribute to intricate cellular signaling cascades, such as those governing inflammation, immune responses, and neuronal function biocompare.com. Furthermore, by monitoring the release of arachidonic acid, researchers can investigate its impact on cell membrane fluidity, integrity, and the function of membrane-bound proteins. The application of refined this compound assays holds significant promise for elucidating the dysregulation of lipid metabolism in disease pathogenesis, including cancer, neurodegenerative disorders, and inflammatory conditions.

Data Tables

Table 1: Chemical Properties of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound (Umbelliferyl Arachidonate) | 161180-11-6 | C₂₉H₃₆O₄ | 448.6 | ≥95% / 98% |

Table 2: Fluorogenic Properties of Released 7-Hydroxycoumarin (7-HC)

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 7-Hydroxycoumarin (7-HC) | 335-355 | 450-460 |

Table 3: Key Enzymes Utilizing this compound as a Substrate

| Enzyme | Primary Role | Detected Activity |

| Cytosolic Phospholipase A2 (cPLA2) | Hydrolyzes phospholipids (B1166683), releasing fatty acids like arachidonic acid | Fluorogenic cleavage of this compound |

| Monoacylglycerol Lipase (B570770) (MAGL) | Hydrolyzes monoacylglycerols, involved in endocannabinoid system signaling | Fluorogenic cleavage of this compound |

Compound List

this compound (also known as 7-Hydroxycoumarinyl arachidonate (B1239269), Umbelliferyl Arachidonate)

Arachidonic Acid (AA)

7-Hydroxycoumarin (7-HC)

Cytosolic Phospholipase A2 (cPLA2)

Monoacylglycerol Lipase (MAGL)

Eicosanoids

Prostaglandins

Leukotrienes

Thromboxanes

Q & A

Q. How can researchers optimize this compound’s concentration to balance signal-to-noise and substrate inhibition?

- Methodological Answer : Conduct substrate titration (1–100 µM) to identify the linear range of fluorescence increase. Use Lineweaver-Burk plots to detect substrate inhibition. Optimal concentrations typically fall between 10–20 µM for cPLA2 assays. Include negative controls with catalytically inactive mutants .

Q. What validation steps ensure this compound’s utility in high-throughput screening (HTS) platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.